molecular formula C19H21NO5 B14894551 N-Fmoc-tris(hydroxymethyl)aminomethane

N-Fmoc-tris(hydroxymethyl)aminomethane

Cat. No.: B14894551
M. Wt: 343.4 g/mol
InChI Key: HUCDVXNSFWFZAN-UHFFFAOYSA-N
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Description

N-Fmoc-tris(hydroxymethyl)aminomethane (CAS: 873783-24-5) is a derivative of tris(hydroxymethyl)aminomethane (TRIS), a widely used biochemical buffer. The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the primary amine of TRIS, enabling its use in solid-phase peptide synthesis (SPPS) . This modification enhances compatibility with Fmoc-based chemistry, allowing selective deprotection under mild basic conditions (e.g., piperidine) while retaining the hydroxymethyl groups for solubility and reactivity .

Properties

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate

InChI

InChI=1S/C19H21NO5/c21-10-19(11-22,12-23)20-18(24)25-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21-23H,9-12H2,(H,20,24)

InChI Key

HUCDVXNSFWFZAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-tris(hydroxymethyl)aminomethane typically involves the reaction of Tris with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

Tris+Fmoc chlorideThis compound+HCl\text{Tris} + \text{Fmoc chloride} \rightarrow \text{this compound} + \text{HCl} Tris+Fmoc chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-tris(hydroxymethyl)aminomethane undergoes various chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

    Oxidation and Reduction: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methylene groups.

    Esterification and Amidation: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters, and with amines to form amides.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).

Major Products

    Fmoc Deprotection: Tris(hydroxymethyl)aminomethane.

    Oxidation: Tris(hydroxymethyl)aminomethane derivatives with aldehyde or carboxylic acid groups.

    Reduction: Tris(hydroxymethyl)aminomethane derivatives with methylene groups.

    Esterification and Amidation: Corresponding esters and amides of Tris derivatives

Scientific Research Applications

N-Fmoc-tris(hydroxymethyl)aminomethane has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of N-Fmoc-tris(hydroxymethyl)aminomethane involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This selective protection and deprotection mechanism is crucial for the stepwise construction of peptides and proteins .

Comparison with Similar Compounds

Research Findings and Challenges

  • Enzyme Interactions: TRIS can act as an unexpected substrate for flavin-containing monooxygenases (e.g., NiFMO), highlighting the need for caution in enzymatic assays .
  • Synthetic Challenges : N-Fmoc-TRIS synthesis requires precise control to avoid side reactions, unlike simpler TRIS derivatives .

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